molecular formula C23H26N2O3 B11366925 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one

Cat. No.: B11366925
M. Wt: 378.5 g/mol
InChI Key: FMVMFLVQIPJANB-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a series of reactions starting from a suitable precursor, such as a piperidine derivative.

    Coupling Reactions: The benzoxazole and piperidine rings are then coupled together using a suitable linker, such as a halogenated alkane.

    Introduction of the Dimethylphenoxy Group: This step involves the reaction of the intermediate with 3,4-dimethylphenol under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an antimicrobial agent.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It may serve as a tool compound for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The pathways involved could include modulation of neurotransmitter systems or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one is unique due to the presence of both the benzoxazole and piperidine rings, as well as the dimethylphenoxy group. This combination of structural features may confer unique properties, such as specific binding affinities or reactivity, that are not observed in similar compounds.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one

InChI

InChI=1S/C23H26N2O3/c1-15-8-9-19(14-16(15)2)27-17(3)23(26)25-12-10-18(11-13-25)22-24-20-6-4-5-7-21(20)28-22/h4-9,14,17-18H,10-13H2,1-3H3

InChI Key

FMVMFLVQIPJANB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)C

Origin of Product

United States

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